molecular formula C15H24N2O3 B11040268 ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11040268
M. Wt: 280.36 g/mol
InChI Key: HHWRPDRNNFPUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, dimethyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate typically involves the amination method. The starting materials, such as diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 3-methylbutylamine, undergo a series of reactions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(3-methylbutylcarbamoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-6-20-15(19)13-10(4)12(11(5)17-13)14(18)16-8-7-9(2)3/h9,17H,6-8H2,1-5H3,(H,16,18)

InChI Key

HHWRPDRNNFPUKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C)C)C

Origin of Product

United States

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